tert-Butyl acetyl(phenyl)carbamate
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Overview
Description
tert-Butyl acetyl(phenyl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, an acetyl group, and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl acetyl(phenyl)carbamate typically involves the reaction of tert-butyl carbamate with acetyl chloride and phenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants and products. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of catalysts such as palladium or copper can enhance the reaction rate and yield. The product is then purified by recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl acetyl(phenyl)carbamate can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl or phenyl group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted carbamates and ureas.
Scientific Research Applications
Chemistry: tert-Butyl acetyl(phenyl)carbamate is used as a protecting group for amines in peptide synthesis. It helps in the selective protection and deprotection of amino groups during the synthesis of complex peptides.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a model compound for studying the behavior of carbamates in biological systems.
Medicine: this compound has potential applications in drug development. It can be used as a building block for the synthesis of pharmaceutical compounds with carbamate functionalities.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and polymers. It serves as an intermediate in the synthesis of herbicides, insecticides, and other agricultural chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl acetyl(phenyl)carbamate involves the interaction of its carbamate group with nucleophiles. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to the inhibition of their activity. This mechanism is similar to that of other carbamate compounds used as enzyme inhibitors.
Comparison with Similar Compounds
tert-Butyl carbamate: Used as a protecting group for amines.
Acetyl(phenyl)carbamate: Similar structure but lacks the tert-butyl group.
Phenyl carbamate: Lacks both the tert-butyl and acetyl groups.
Uniqueness: tert-Butyl acetyl(phenyl)carbamate is unique due to the presence of all three functional groups: tert-butyl, acetyl, and phenyl. This combination of groups provides the compound with distinct chemical properties and reactivity, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
101137-68-2 |
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Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
tert-butyl N-acetyl-N-phenylcarbamate |
InChI |
InChI=1S/C13H17NO3/c1-10(15)14(11-8-6-5-7-9-11)12(16)17-13(2,3)4/h5-9H,1-4H3 |
InChI Key |
OMOSCVOOOSWAEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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